molecular formula C11H14N4O B2558353 N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide CAS No. 2411255-86-0

N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide

Cat. No. B2558353
CAS RN: 2411255-86-0
M. Wt: 218.26
InChI Key: GOWNALJFPQYHMW-UHFFFAOYSA-N
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Description

N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide, often abbreviated as THTP, is a heterocyclic compound . Its molecular formula is C₁₀H₁₀N₄ . The core structure of THTP consists of a piperazine-fused triazolo[1,2,4]triazine scaffold. Both the 1,2,4-triazole and piperazine moieties are considered privileged motifs in medicinal chemistry .


Synthesis Analysis

The synthesis of THTP involves the combination of appropriate building blocks. Methods have been developed to access THTP derivatives from commercially available, non-expensive reagents. These approaches provide quick and multigram access to the target compound. Researchers have successfully created a small library of triazolopyrazines with various substituents at position 3 .

properties

IUPAC Name

N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-3-5-10(16)13-9-6-4-7-15-11(9)12-8(2)14-15/h9H,4,6-7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWNALJFPQYHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCCN2C1=NC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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